![molecular formula C22H22N2O3S B4173538 N-mesityl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4173538.png)
N-mesityl-2-[(phenylsulfonyl)amino]benzamide
Overview
Description
N-mesityl-2-[(phenylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a promising candidate for cancer treatment. In addition, N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
N-mesityl-2-[(phenylsulfonyl)amino]benzamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a crucial role in gene expression regulation, and the inhibition of HDAC enzymes leads to increased histone acetylation, resulting in altered gene expression. N-mesityl-2-[(phenylsulfonyl)amino]benzamide specifically targets class I HDAC enzymes, which are overexpressed in cancer cells and are associated with poor prognosis.
Biochemical and Physiological Effects:
N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. In addition, N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-mesityl-2-[(phenylsulfonyl)amino]benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-mesityl-2-[(phenylsulfonyl)amino]benzamide has several advantages as a research tool, including its high potency and specificity for class I HDAC enzymes. However, N-mesityl-2-[(phenylsulfonyl)amino]benzamide also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are necessary when using N-mesityl-2-[(phenylsulfonyl)amino]benzamide in lab experiments.
Future Directions
There are several future directions for N-mesityl-2-[(phenylsulfonyl)amino]benzamide research. One direction is the development of N-mesityl-2-[(phenylsulfonyl)amino]benzamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of N-mesityl-2-[(phenylsulfonyl)amino]benzamide in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, the potential therapeutic applications of N-mesityl-2-[(phenylsulfonyl)amino]benzamide in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(2,4,6-trimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-13-16(2)21(17(3)14-15)23-22(25)19-11-7-8-12-20(19)24-28(26,27)18-9-5-4-6-10-18/h4-14,24H,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEFASGZMVNQQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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